

Technical Stewardship Guide: 4-Chloro-2,6-dibromotoluene

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Compound of Interest

Compound Name: 4-Chloro-2,6-dibromotoluene

CAS No.: 196712-73-9

Cat. No.: B3249725

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CAS: 196712-73-9[1][2][3]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for **4-Chloro-2,6-dibromotoluene**, a highly functionalized halogenated aromatic intermediate.[2][3] Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with practical laboratory stewardship, designed specifically for organic chemists and process engineers.[2][3]

The compound is characterized by a "steric shield" motif—a methyl group flanked by two bulky bromine atoms—which dictates both its unique reactivity in cross-coupling applications and its specific handling requirements regarding lipophilicity and environmental persistence.[2][3]

Physicochemical Identity & Structural Context

The 2,6-dibromo substitution pattern creates significant steric strain around the methyl group, influencing the molecule's packing in the crystal lattice and its solubility profile.[2][3]

Property	Value / Description	Technical Context
CAS Number	196712-73-9	Unique identifier for inventory tracking.[1][2][3]
IUPAC Name	1,3-Dibromo-5-chloro-2-methylbenzene	
Formula	C ₇ H ₅ Br ₂ Cl	
Mol.[1][2][3] Weight	284.37 g/mol	High halogen content implies high density (>1.5 g/cm ³ est). [2][3]
Physical State	Solid / Low-melting Solid	Likely crystalline at RT.[2][3] Note: Impurities may depress MP, resulting in a supercooled liquid.[2][3]
Solubility	Lipophilic (Hydrophobic)	Soluble in DCM, THF, Toluene. [2][3] Insoluble in water.[2][3]
Reactivity	Aryl Halide Electrophile	The C-Br bonds are activated for Pd-catalyzed coupling; the C-Cl bond is less reactive.[2][3]

Structural Insight: The ortho-bromines protect the methyl group from metabolic oxidation relative to toluene, but they significantly increase the compound's lipophilicity (LogP > 4.0 est). [2][3] This facilitates rapid dermal absorption, necessitating strict barrier protection.[2][3]

Hazard Profiling & Mechanistic Toxicology

While specific LD50 data for this exact isomer is limited, its toxicity profile is extrapolated from the structure-activity relationship (SAR) of poly-halogenated toluenes.[2][3]

Primary Hazards (GHS Classification)

- Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

- STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3]

Mechanistic Risks[2][3][4]

- Dermal Permeation: The combination of the toluene core and heavy halogenation allows the molecule to permeate the stratum corneum effectively.[2][3] Once absorbed, halogenated aromatics can burden hepatic metabolic pathways.[2][3]
- Lachrymatory Potential: Benzyl-position functionalization often leads to lachrymators.[2][3] While this compound is an aryl halide, degradation or metabolic activation at the benzylic position can produce irritating species.[2][3]
- Dehalogenation: Under high thermal stress or UV exposure, the compound may release Hydrogen Bromide (HBr) or Bromine (Br₂), both of which are corrosive to lung tissue.[2][3]

Engineering Controls & Personal Protective Equipment (PPE)

This protocol moves beyond "standard precautions" to address the specific physical properties of heavy halogenated aromatics.

The "Vented Balance" Protocol

Because **4-Chloro-2,6-dibromotoluene** is a solid that may sublime or generate dust, weighing must never occur on an open bench.[2][3]

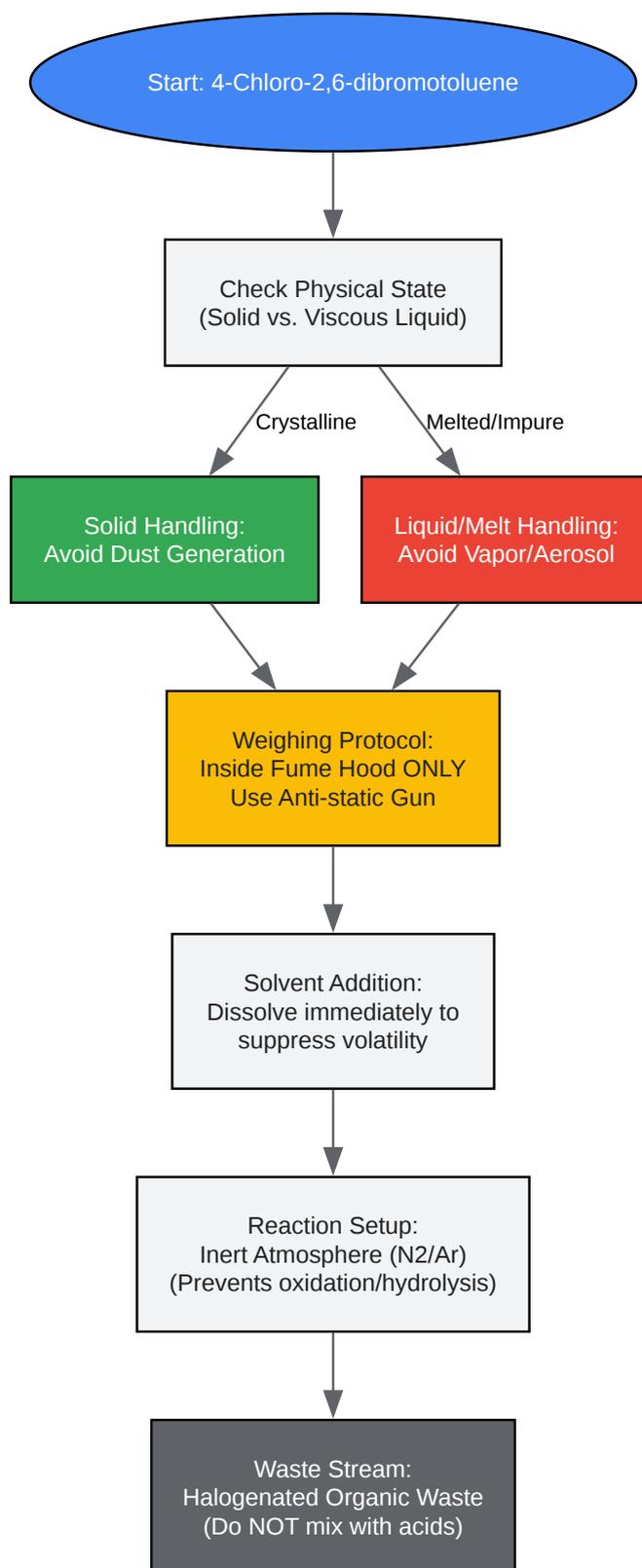
- Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Vented Balance Enclosure (HEPA + Carbon filter).[2][3]
- Static Control: Use an anti-static gun during weighing. Halogenated powders are prone to static charge, which can cause particle dispersal onto the user's cuffs.[2][3]

PPE Selection Logic

Component	Recommendation	Scientific Rationale
Gloves	Nitrile (Double Layer) or Viton	Latex is permeable to halogenated aromatics.[2][3] Double-gloving provides a breakthrough time buffer (visual indicator if outer glove degrades).[2][3]
Respiratory	N95 (Dust) or ABEK1 (Vapor)	If handling >5g outside a hood (not recommended), a half-mask respirator with organic vapor/acid gas cartridges is mandatory due to potential HBr off-gassing.[2][3]
Eye Protection	Chemical Goggles	Safety glasses are insufficient if the solid is friable (dust generation).[2][3]

Experimental Stewardship: Safe Handling Workflow

The following diagram illustrates the critical decision points for handling this compound, emphasizing containment.



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Figure 1: Handling workflow emphasizing containment during the transition from neat compound to solution.

Emergency Response & Decontamination

Spill Management

Do not sweep. Sweeping generates dust aerosols.[2][3]

- Isolate: Evacuate the immediate area (3-5 meters).[2][3]
- Suppress: Cover the spill with a wet paper towel (if solid) or an absorbent pad (if liquid) to suppress dust/vapor.[2][3]
- Clean: Wipe the area with a solvent in which the compound is soluble (Acetone or Ethanol), followed by a soap-water wash.[2][3]
- Disposal: Place all cleanup materials in a sealed "Halogenated Waste" container.

Fire Fighting Measures

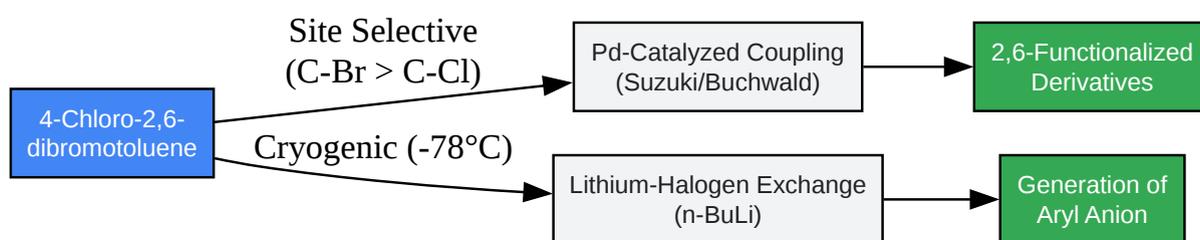
- Hazard: Thermal decomposition produces Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), and potentially free halogens.[2][3]
- Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][3][4] Do not use high-pressure water jets, which may scatter the chemical.[2][3]
- Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is non-negotiable due to the production of acid gases.[2][3]

Synthesis Context: Reactivity & Storage

Researchers typically utilize this compound for its specific halogenation pattern.[2][3]

- Suzuki-Miyaura Coupling: The C-Br bonds at positions 2 and 6 are highly activated for oxidative addition by Pd(0) catalysts.[2][3] However, the C-Cl bond at position 4 is significantly less reactive, allowing for chemoselective transformations.[2][3]
- Storage Stability:

- Temperature: Store at room temperature (15-25°C).
- Light: Protect from light (amber vial).^{[2][3]} UV light can cause homolytic cleavage of the C-Br bond, leading to sample degradation and color change (yellowing).^{[2][3]}
- Atmosphere: Store under inert gas (Argon) if storing for >3 months to prevent slow hydrolysis or oxidation.^{[2][3]}



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Figure 2: Primary reactivity pathways.^{[2][3]} Note the chemoselectivity driven by the bond dissociation energy differences between C-Br and C-Cl.^{[2][3]}

References

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